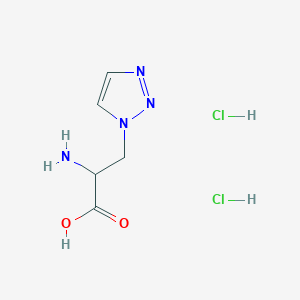

2-Amino-3-(triazol-1-yl)propanoic acid;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The InChI code for this compound is1S/C5H8N4O2.2ClH/c6-4(5(10)11)1-9-3-7-2-8-9;;/h2-4H,1,6H2,(H,10,11);2*1H . This indicates that the compound has a molecular weight of 229.07 and consists of a triazole ring attached to a propanoic acid group with an amino group at the 2-position . Physical and Chemical Properties Analysis

The compound is a powder with a melting point of 175-178°C . It is stable at room temperature .Applications De Recherche Scientifique

DNA Binding and Antiproliferative Activity

- An alanine-based amino acid, similar in structure to 2-Amino-3-(triazol-1-yl)propanoic acid, was used as a scaffold for synthesizing platinum complexes. These complexes showed the potential for dual action due to the presence of the metal center and the amino acid moiety. The study demonstrated that these compounds, specifically Pt2 and Pt3, exhibited moderate cytotoxic activity on cancer cells and had a marked ability to bind DNA, indicating potential applications in cancer treatment (Riccardi et al., 2019).

Synthesis and Structural Analysis

- The compound underwent structural analysis and synthesis studies, indicating its potential as a building block for various chemical synthesis processes. It was noted that the compound exists in unionized and zwitterionic forms, which could have implications for its reactivity and interaction with other molecules (Chernyshev et al., 2010).

Brain Tumor Imaging

- Enantiomers of a similar compound were synthesized and evaluated for brain tumor imaging using positron emission tomography. It was observed that one of the enantiomers, (S)-[18F]4, provided higher tumor uptake and higher tumor-to-brain ratios, indicating its potential for use in tumor imaging and diagnosis (McConathy et al., 2010).

Structural Characterization for Chemical Applications

- A related compound underwent synthesis and structural characterization, confirming its structure through various spectroscopic methods. This indicates its potential utility in the chemical industry for the synthesis of other compounds (Shuang-hu, 2014).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 2-Amino-3-(triazol-1-yl)propanoic acid;dihydrochloride, also known as EN300-7544474, are NMDA receptors . These receptors play critical roles in the central nervous system and are involved in a variety of brain disorders .

Mode of Action

EN300-7544474 interacts with its targets, the NMDA receptors, by acting as an agonist at the glycine site . This interaction results in changes in the receptor’s activity, leading to downstream effects .

Biochemical Pathways

The compound affects the biochemical pathways associated with NMDA receptor activation

Result of Action

The molecular and cellular effects of EN300-7544474’s action are related to its role as an agonist at the glycine site of NMDA receptors . This can lead to changes in neuronal activity, which could potentially be harnessed for therapeutic purposes in various neurological disorders .

Propriétés

IUPAC Name |

2-amino-3-(triazol-1-yl)propanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2.2ClH/c6-4(5(10)11)3-9-2-1-7-8-9;;/h1-2,4H,3,6H2,(H,10,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGVSUYCDYAUMMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=N1)CC(C(=O)O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2422073.png)

![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2422079.png)

![{[2-(4-Chlorophenyl)ethyl]carbamoyl}methyl 4-tert-butylbenzoate](/img/structure/B2422080.png)

![4-{4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioyl}phenol](/img/structure/B2422081.png)

![1-Methyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde](/img/structure/B2422082.png)

![1-(2,3-Dimethylphenyl)-5-[(2-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2422083.png)

![N-(5-chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide](/img/structure/B2422084.png)

![2-[(4-benzylpiperazin-1-yl)methyl]-5-[(2,5-dimethylphenyl)methoxy]-4H-pyran-4-one](/img/structure/B2422090.png)

![2-(4-nitrobenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2422091.png)

![N-(3-methoxyphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2422092.png)

![N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-2-(trifluoromethoxy)benzamide](/img/structure/B2422094.png)